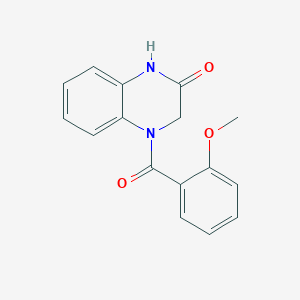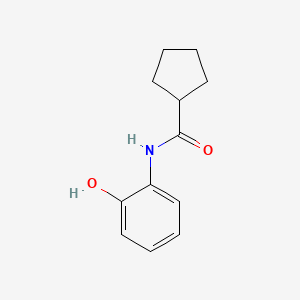
4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as 2-Methoxy-N-(4-oxo-2-quinazolinyl)-2,3-dihydro-1H-isoindole-4-carboxamide or simply as quinoxalinone. It is a heterocyclic compound that consists of a quinoxalinone ring with a methoxybenzoyl group attached to it. The purpose of
作用機序
The mechanism of action of 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets such as DNA, enzymes, and receptors. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone have been extensively studied. This compound has been found to exhibit various effects on different organs and systems in the body. It has been reported to reduce oxidative stress and inflammation, improve liver function, and enhance immune system function. It has also been found to possess neuroprotective properties.
実験室実験の利点と制限
The advantages of using 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its biological activities.
2. Exploration of the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases.
3. Development of new synthetic methods to improve the yield and purity of this compound.
4. Investigation of the structure-activity relationship of this compound to identify more potent analogs.
5. Exploration of the potential of this compound as a lead compound for the development of new drugs.
In conclusion, 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has shown great potential for various applications in the field of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and to develop new drugs based on its structure.
合成法
The synthesis of 4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-methoxybenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The resulting product is then cyclized with ammonium acetate to form the quinoxalinone ring. The final product is obtained by treatment with acetic anhydride and acetic acid. The yield of this synthesis method is reported to be around 60%.
科学的研究の応用
4-(2-methoxybenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields such as pharmacology, medicinal chemistry, and organic synthesis. This compound has been reported to exhibit various biological activities such as anticancer, antitumor, antimicrobial, antifungal, and antiviral activities. It has also been found to possess antioxidant and anti-inflammatory properties.
特性
IUPAC Name |
4-(2-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-5-2-6-11(14)16(20)18-10-15(19)17-12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJITYUOGSCQPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methoxyphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)
![7-methoxy-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7536426.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7536439.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)


![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)
![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)